molecular formula C24H51O4P B585645 Tris(2-ethylhexyl) Phosphate-d51 CAS No. 1259188-37-8

Tris(2-ethylhexyl) Phosphate-d51

Cat. No.: B585645
CAS No.: 1259188-37-8
M. Wt: 485.953
InChI Key: GTVWRXDRKAHEAD-VTBNEXSTSA-N
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Description

Contextualization within Organophosphate Ester Chemistry

Tris(2-ethylhexyl) Phosphate-d51 belongs to the family of organophosphate esters (OPEs). OPEs are organic compounds derived from phosphoric acid and alcohols through a process called esterification. nih.govwikipedia.org These compounds are widely used in various industrial and commercial applications. wikipedia.org

The non-deuterated form, TEHP, is a high-production-volume chemical utilized primarily as a plasticizer and a flame retardant. ca.govatamanchemicals.com As a plasticizer, it is added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. atamanchemicals.comatamankimya.com Its flame-retardant properties are employed in textiles, foams, and other materials to reduce flammability. atamanchemicals.comontosight.ai OPEs like TEHP are not chemically bonded to the materials they are mixed with, which means they can be released into the environment over time through leaching, abrasion, or volatilization. wikipedia.orgresearchgate.net This widespread use and potential for environmental distribution make the accurate detection and quantification of OPEs a significant focus of environmental and health research. tandfonline.com

Significance of Deuterated Analogs in Modern Analytical Science

Deuterated analogs, such as this compound, are crucial in modern analytical science, primarily serving as internal standards in a technique known as isotope dilution analysis. clearsynth.comwisdomlib.org This method is especially powerful when combined with mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). pubcompare.aiwikipedia.org

The core principle of using a deuterated internal standard is that it is chemically identical to the analyte of interest (the non-deuterated compound) and thus behaves similarly during sample preparation, extraction, and analysis. pubcompare.ai However, because deuterium (B1214612) atoms are heavier than hydrogen atoms, the deuterated standard has a higher molecular weight. This mass difference allows the analytical instrument, specifically a mass spectrometer, to distinguish between the analyte and the internal standard. clearsynth.comamericanlaboratory.com

The key advantages of using deuterated internal standards include:

Enhanced Accuracy and Precision : By adding a known amount of the deuterated standard to a sample, any loss of the analyte during sample processing can be corrected for, as the standard will be lost proportionally. This significantly improves the accuracy and precision of quantitative measurements. clearsynth.comwikipedia.org

Compensation for Matrix Effects : Complex samples, such as environmental water, soil, or biological tissues, contain various other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. Deuterated standards help to compensate for these effects, leading to more reliable results. clearsynth.com

Method Validation : These standards are essential for validating the robustness and reliability of analytical methods. clearsynth.com

Overview of Research Paradigms Utilizing this compound

The primary application of this compound in research is as an internal standard for the precise quantification of TEHP. This is critical in studies monitoring human exposure and environmental contamination.

For instance, in a 2019 study comparing the toxicities of TEHP and its metabolite di(2-ethylhexyl) phosphoric acid (DEHPA) in rats, researchers utilized this compound and a deuterated version of DEHPA as internal standards. semanticscholar.org These standards were essential for the accurate measurement of TEHP and DEHPA concentrations in urine samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing the scientists to reliably assess the metabolic processes and exposure levels in the test subjects. semanticscholar.orgnih.gov

Similarly, a 2015 study focused on the simultaneous determination of various brominated and phosphate (B84403) flame retardants in polyester (B1180765) curtains. The researchers used a suite of isotope-labeled internal standards, including TEHP-d51, to ensure the accurate quantification of the target flame retardants. kau.edu.sa The use of TEHP-d51 allowed for precise measurement of TEHP concentrations in the curtain samples, providing valuable data on the chemical composition of consumer products. kau.edu.sa

In another research application, a method was developed for the high-throughput determination of organophosphate flame retardant metabolites in human urine. researchgate.net This study also relied on deuterated analogs as internal standards to ensure the accuracy of their measurements, highlighting the critical role of compounds like this compound in biomonitoring studies. researchgate.net These studies exemplify how the use of deuterated standards enables researchers to obtain high-quality, reliable data on the presence and concentration of chemicals like TEHP in a wide range of samples, from biological fluids to consumer goods.

Properties

CAS No.

1259188-37-8

Molecular Formula

C24H51O4P

Molecular Weight

485.953

IUPAC Name

tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate

InChI

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D

InChI Key

GTVWRXDRKAHEAD-VTBNEXSTSA-N

SMILES

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC

Synonyms

Disflamoll TOF-d51;  Durad TOP-d51;  Flexol TOF-d51;  NSC 407921-d51;  Reomol TOF-d51;  TEHP-d51;  TOF-d51;  TOP-d51;  Tri(2-ethylhexyl) Phosphate-d51;  Trioctyl Phosphate-d51;  Tris(2-ethylhexyl) Phosphate-d51

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Tris 2 Ethylhexyl Phosphate D51

Precursor Selection and Deuteration Routes

The primary precursor for the synthesis of Tris(2-ethylhexyl) Phosphate-d51 is deuterated 2-ethylhexanol. The synthesis of this isotopically labeled alcohol is a critical first step, and various methods can be employed to achieve high levels of deuterium (B1214612) incorporation.

One common approach involves the use of deuterium oxide (D₂O) as the deuterium source in catalytic hydrogen-deuterium exchange reactions. Various metal catalysts, such as iridium, ruthenium, and Raney nickel, have been shown to be effective in promoting the exchange of hydrogen atoms for deuterium in alcohols. organic-chemistry.orggoogle.comatamankimya.comecetoc.orgataman-chemicals.com For instance, iridium-based catalysts can facilitate the α-selective deuteration of alcohols. google.comatamankimya.com

Another documented route for the synthesis of a partially deuterated 2-ethylhexanol involves the deuterolysis of 2-ethylhex-1-enyl acetate (B1210297) with deuterium oxide, followed by reduction to the alcohol. organic-chemistry.org To achieve the fully deuterated 2-ethylhexanol-d17 required for this compound, all seventeen non-exchangeable hydrogen atoms on the 2-ethylhexyl moiety must be replaced with deuterium. This typically requires robust deuteration methods and careful selection of starting materials.

The choice of deuteration route often depends on the desired level of deuterium incorporation, regioselectivity, and the availability of starting materials and catalysts.

Chemical Synthesis Pathways for Phosphate (B84403) Ester Deuteration

Once the deuterated 2-ethylhexanol (2-ethylhexanol-d17) is obtained, the next step is the formation of the phosphate ester. The most common method for synthesizing trialkyl phosphates is the reaction of the corresponding alcohol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃). atamankimya.comecetoc.orgataman-chemicals.comontosight.ai

3 C₈D₁₇OH + POCl₃ → (C₈D₁₇O)₃PO + 3 HCl

A key challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can lead to side reactions and reduce the yield of the desired product. To mitigate this, the reaction is often carried out in the presence of a base or a hydrogen chloride acceptor to neutralize the acid as it is formed. orientjchem.org Alternatively, the reaction can be performed under conditions that facilitate the removal of HCl gas.

Optimization of Deuterium Incorporation Efficiency

Achieving a high degree of deuterium incorporation is crucial for the utility of this compound as an internal standard in analytical applications. The efficiency of deuterium labeling is influenced by several factors throughout the synthetic process.

During the precursor synthesis, the choice of catalyst and the concentration of the deuterium source (e.g., D₂O) are critical. chembk.comgoogle.comresearchgate.net For example, the concentration of D₂O can be adjusted to maximize the isotopic enrichment of the 2-ethylhexanol. The reaction time and temperature are also important parameters that need to be optimized to drive the deuteration to completion without causing significant degradation of the product.

The efficiency of the subsequent esterification reaction can also impact the final isotopic purity. Incomplete reactions or side reactions can potentially lead to the presence of partially deuterated or non-deuterated species. Therefore, optimizing the reaction conditions for the formation of the phosphate ester, such as the stoichiometry of the reactants and the reaction temperature, is essential.

Below is a hypothetical data table illustrating the effect of different catalysts on the deuterium incorporation in the synthesis of 2-ethylhexanol-d17:

CatalystDeuterium SourceTemperature (°C)Reaction Time (h)Deuterium Incorporation (%)
Iridium ComplexD₂O802495
Ruthenium on CarbonD₂O1004892
Raney NickelD₂O1207288

Purification Techniques for Deuterated Analogs

After the synthesis, the crude this compound product must be purified to remove any unreacted starting materials, byproducts, and partially deuterated analogs. The purity of the final product is paramount for its use as a reliable analytical standard.

Common purification techniques for organophosphate compounds include chromatographic methods such as column chromatography and high-performance liquid chromatography (HPLC). google.comthieme-connect.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of the stationary and mobile phases is critical for achieving good separation.

Extraction techniques can also be employed to remove impurities. For instance, liquid-liquid extraction can be used to separate the desired product from water-soluble byproducts and unreacted starting materials. nih.gov

The purity of the final this compound is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods can confirm the chemical structure and determine the isotopic purity of the labeled compound. google.comthieme-connect.com

The following table outlines a general purification scheme for this compound:

Purification StepDescriptionPurpose
QuenchingThe reaction mixture is carefully added to water or a dilute base solution.To neutralize any remaining acidic components.
ExtractionThe product is extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).To separate the product from aqueous-soluble impurities.
WashingThe organic layer is washed with brine.To remove any remaining water and water-soluble impurities.
DryingThe organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).To remove residual water from the organic solvent.
Solvent RemovalThe solvent is removed under reduced pressure.To obtain the crude product.
ChromatographyThe crude product is purified by column chromatography on silica (B1680970) gel.To separate the final product from non-deuterated and partially deuterated analogs and other impurities.

Advanced Analytical Characterization of Tris 2 Ethylhexyl Phosphate D51

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the molecular structure and isotopic labeling of TEHP-d51. These techniques provide detailed information on the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the successful deuteration of the molecule. While ¹H NMR is used for the non-deuterated TEHP, its application for TEHP-d51 is for verification of the absence of protons.

¹H NMR: A proton NMR spectrum of a highly enriched TEHP-d51 sample would show a significant reduction or complete absence of signals corresponding to the 2-ethylhexyl protons. The expected complex multiplet patterns for the CH, CH₂, and CH₃ groups of standard TEHP would be missing. The presence of any residual proton signals would indicate incomplete deuteration, and their integration could be used to quantify the level of non-deuterated or partially deuterated impurities.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would confirm the presence and location of deuterium atoms on the carbon skeleton. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, so the signals would appear at the same chemical shifts expected for TEHP, confirming that deuteration occurred at the correct positions.

³¹P NMR: Phosphorus-31 NMR would show a single signal, confirming the phosphate (B84403) core. The coupling between phosphorus and the deuterated ethylhexyl chains (³¹P-²H coupling) would result in a complex multiplet, different from the ³¹P-¹H coupling observed in the non-deuterated TEHP, providing further evidence of successful deuteration.

Table 1: Comparison of Expected NMR Signals for TEHP and TEHP-d51

NucleusTEHP (Expected Signals)TEHP-d51 (Expected Signals)Purpose of Analysis for TEHP-d51
¹H Complex multiplets for CH, CH₂, and CH₃ protons of the 2-ethylhexyl groups.Absence or significant reduction of proton signals.Verify completeness of deuteration; quantify residual protons.
²H No signal.Signals corresponding to the chemical shifts of the 2-ethylhexyl groups.Confirm the presence and location of deuterium atoms.
³¹P A multiplet due to coupling with protons on the adjacent methylene (B1212753) (-OCH₂-) groups.A complex multiplet due to coupling with deuterium on the adjacent methylene (-OCD₂-) groups.Confirm the phosphate structure and deuteration of side chains.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of TEHP-d51 and analyzing its fragmentation pattern, which helps in structural confirmation and in developing quantitative methods. The molecular formula for the fully deuterated compound is C₂₄D₅₁O₄P. scbt.com

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The mass spectrum of TEHP-d51 is expected to show a molecular ion [M]⁺ or a pseudomolecular ion [M+H]⁺ that is 51 mass units higher than that of the non-deuterated TEHP (C₂₄H₅₁O₄P, molecular weight approx. 434.6 g/mol ). nih.govnist.gov

The fragmentation of organophosphate esters typically involves the cleavage of the C-O bond and rearrangement reactions. nih.gov For TEHP-d51, the fragmentation pattern would be analogous to TEHP, but the resulting fragment ions would have higher masses corresponding to the number of deuterium atoms they retain.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Major Ions of TEHP and TEHP-d51

Ion DescriptionTEHP (Expected m/z)TEHP-d51 (Expected m/z)Mass Shift (Da)
Pseudomolecular Ion [M+H]⁺ 435.36486.68+51
Loss of one deuterated ethylhexyl group ~321~355+34
Loss of two deuterated ethylhexyl groups ~207~222+15
Protonated phosphoric acid backbone 99102+3

Note: The m/z values are approximate and depend on the specific ionization technique and instrument resolution. The key diagnostic feature is the consistent mass shift corresponding to the deuterium labeling.

Chromatographic Purity Assessment

Chromatographic techniques are employed to separate TEHP-d51 from any chemical impurities, such as starting materials, byproducts from synthesis, or isomers. The chemical purity is distinct from the isotopic purity.

Gas Chromatography (GC) Methodologies

Gas chromatography is a well-established method for the analysis of semi-volatile organophosphate esters like TEHP. ecetoc.org TEHP-d51, being chemically similar to TEHP, can be analyzed using similar GC methods.

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is typically used.

Injector: A split/splitless or programmed temperature vaporization (PTV) inlet is suitable. Due to the high boiling point of TEHP, a hot, pulsed injection can improve peak shape.

Oven Program: A temperature-programmed run is necessary, starting at a lower temperature (e.g., 100 °C) and ramping to a high final temperature (e.g., 300-320 °C) to ensure elution.

Detector: A flame ionization detector (FID) can be used for assessing chemical purity by detecting all organic compounds. However, a mass spectrometer (MS) is the preferred detector as it provides both separation and mass information, allowing for the simultaneous assessment of chemical and isotopic purity. ecetoc.org The retention time of TEHP-d51 is expected to be nearly identical to that of non-deuterated TEHP.

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing TEHP in complex samples and is equally applicable to its deuterated standard. nih.govindustrialchemicals.gov.au

Column: Reversed-phase chromatography using a C18 or C8 stationary phase is the most common approach.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.gov Additives such as formic acid or ammonium (B1175870) acetate (B1210297) may be used to improve ionization efficiency.

Detector: A tandem mass spectrometer (MS/MS) is the detector of choice. It allows for the selection of the precursor ion of TEHP-d51 and the monitoring of its specific product ions, providing high selectivity and sensitivity. This is the basis of the isotope dilution method for which TEHP-d51 is designed.

Determination of Isotopic Enrichment and Distribution

The most critical parameter for an isotopically labeled internal standard is its isotopic enrichment. This determines its accuracy for use in quantitative analysis. High-resolution mass spectrometry (HRMS) is the definitive technique for this measurement.

By examining the molecular ion cluster in a high-resolution mass spectrum, the distribution of isotopic variants can be determined. For TEHP-d51, the primary ion should correspond to the molecule containing 51 deuterium atoms. However, the synthesis may result in small amounts of molecules with fewer deuterium atoms (e.g., d50, d49) or trace amounts of the unlabeled compound (d0).

The isotopic enrichment is calculated as the percentage of the desired labeled species (d51) relative to all other isotopic variants of the molecule. A high isotopic enrichment (typically >98%) is required for a reliable internal standard.

Table 3: Hypothetical Isotopic Distribution for a Batch of TEHP-d51

Isotopic SpeciesMeasured Relative Abundance (%)
d5198.9%
d500.8%
d490.2%
< d490.1%
Total Isotopic Purity (Enrichment) 98.9%

This interactive table illustrates a typical high-quality batch of a deuterated standard where the vast majority of molecules are the target d51 isotopologue.

Isotope Tracing and Mechanistic Elucidation Studies Utilizing Tris 2 Ethylhexyl Phosphate D51

Environmental Fate and Transport Studies

The use of TEHP-d51 is crucial for accurately determining the environmental concentrations of TEHP, which is essential for understanding its fate and transport. By spiking environmental samples with a known amount of TEHP-d51, researchers can account for the loss of the target analyte during sample preparation and analysis, leading to more accurate quantification. nih.govuantwerpen.be

Tracing Abiotic Degradation Pathways

Studies on the abiotic degradation of TEHP have shown that it is relatively resistant to hydrolysis under normal environmental conditions. researchgate.netenv.go.jp Research indicates that the half-life for hydrolysis of similar trialkyl phosphates can be years at neutral pH. env.go.jpscholaris.ca For instance, one study found no significant degradation of TEHP in sterile aqueous solutions at various pH levels over an extended period. researchgate.net

While direct studies utilizing TEHP-d51 to trace abiotic degradation pathways such as photolysis are not extensively documented in the reviewed literature, the deuterated standard is instrumental in studies that investigate these processes for the non-labeled TEHP. For example, studies on the photodegradation of other organophosphate esters have shown that some compounds can be degraded under simulated sunlight, with alkyl-OPEs like TEHP showing greater than 80% degradation after 72 hours in one study. researchgate.net The accurate quantification of the remaining TEHP in such experiments relies on the use of internal standards like TEHP-d51.

Investigating Biotransformation Processes in Environmental Compartments

The biotransformation of TEHP in various environmental compartments is a key aspect of its environmental fate. TEHP-d51 plays a critical role as a surrogate standard in studies investigating these processes in soil, sediment, and aquatic organisms. uantwerpen.beresearchgate.netnih.gov

Research has identified the primary biotransformation pathway of TEHP as enzymatic hydrolysis, leading to the formation of di(2-ethylhexyl) phosphate (B84403) (DEHP) and subsequently mono(2-ethylhexyl) phosphate (MEHP). nih.govresearchgate.net For example, a study on the biodegradation of TEHP by the bacterial strain Ochrobactrum tritici WX3-8 identified DEHP and MEHP as metabolic products, indicating a stepwise O-dealkylation process. nih.gov In such studies, TEHP-d51 is used to accurately quantify the diminishing concentration of the parent compound and the formation of its metabolites.

In a study of the food web of Taihu Lake, China, TEHP-d51 was used as a surrogate standard to determine the concentrations of TEHP in water, sediment, and various aquatic organisms to assess its bioaccumulation and biomagnification. uantwerpen.be Similarly, in a nationwide survey of organophosphate esters in sewage sludge from the United States, TEHP-d51 was employed as a surrogate standard to quantify TEHP and its metabolite, BEHP (a synonym for DEHP). nih.gov

The following table summarizes the findings on TEHP concentrations in various environmental compartments from a study where TEHP-d51 was used as a surrogate standard for quantification.

Table 1: Concentrations of TEHP in Environmental Samples from Taihu Lake

Sample Type Concentration Range (ng/g dw or ng/L) Mean Concentration (ng/g dw or ng/L)
Water 0.002 - 0.23 ng/L 0.08 ng/L
Sediment 1.8 - 25.4 ng/g dw 9.0 ng/g dw
Plankton 1.2 - 15.6 ng/g dw 6.8 ng/g dw
Snail 3.4 - 22.1 ng/g dw 11.5 ng/g dw
Fish 0.5 - 18.9 ng/g dw 7.3 ng/g dw

Data derived from a study that utilized TEHP-d51 as a surrogate standard for analytical quantification. uantwerpen.be

Modeling Environmental Distribution and Partitioning Behavior

Models are used to predict the environmental distribution and partitioning of chemicals. The Mackay-type level III fugacity model, for instance, has been used to predict that if TEHP is released in equal quantities to the atmosphere, water, and soil, it will predominantly partition to the soil. env.go.jpscholaris.ca

The empirical data required to validate and refine these models are often generated using analytical methods that rely on isotopically labeled standards like TEHP-d51. For example, the octanol-water partition coefficient (log Kow) of TEHP is approximately 4.23, and it has a low water solubility of 0.600 mg/L, which supports the model's prediction of its partitioning to soil and sediment. env.go.jpscholaris.ca The accurate measurement of TEHP concentrations in different environmental compartments, which is essential for validating these models, is facilitated by the use of TEHP-d51 as an internal standard. uantwerpen.be

Mechanistic Studies of Chemical Reactions

While TEHP-d51 is a powerful tool, specific studies detailing its use for the direct elucidation of the mechanisms of hydrolysis, oxidation, and thermal degradation are not widely available in the reviewed literature. Its primary role remains as a standard for quantification in studies investigating these reactions for the non-deuterated TEHP.

Elucidation of Hydrolysis and Oxidation Mechanisms

The hydrolysis of TEHP is known to be a slow process. researchgate.net A theoretical study on the alkaline hydrolysis of phosphate triesters suggests that the mechanism (stepwise or concerted) is dependent on the leaving group. researchgate.net For TEHP, with its poor leaving group, a stepwise mechanism is implied. While TEHP-d51 would be an ideal tracer to experimentally verify these theoretical predictions, such studies were not found in the reviewed literature.

Investigation of Thermal Degradation Pathways

The thermal degradation of organophosphate esters is a concern, especially for their application as flame retardants. Heating TEHP above its flash point can lead to the release of flammable vapors. researchgate.net Some phosphate esters can undergo exothermic self-accelerating decomposition reactions. atamanchemicals.com The investigation of the complex mixture of compounds formed during thermal degradation would benefit from the use of isotopically labeled precursors like TEHP-d51 to trace the fragmentation and rearrangement pathways. However, specific studies using TEHP-d51 for this purpose are not detailed in the available literature. A study on the thermal degradation of tris(2-chloroethyl) phosphate (TCEP) using thermally activated persulfate demonstrated the complete degradation of TCEP and provided insights into its degradation mechanism, suggesting that similar approaches could be applied to TEHP. researchgate.net

Kinetic Isotope Effects (KIE) in Phosphate Ester Reactions

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining rate-limiting steps. The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.orglibretexts.org

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. These effects are typically significant.

Secondary KIEs occur when the bond to the labeled atom is not broken or formed but is located at or near the reaction center. These effects are generally smaller but provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org

In the context of phosphate ester reactions, such as hydrolysis or biodegradation, studying KIEs can reveal details about the transition state. For instance, isotope effects measured at the bridging oxygen (¹⁸O) and the nitrogen of the leaving group (¹⁵N) in substrates like p-nitrophenyl phosphate (pNPP) have been used to characterize the transition state of phosphoryl transfer reactions, both in solution and when catalyzed by enzymes like alkaline phosphatase. nih.govnih.gov

While specific KIE studies focusing on the degradation of TEHP using TEHP-d51 are not extensively documented, the principles remain applicable. The degradation of TEHP can occur through various pathways, including microbial degradation and photodegradation, which may involve the cleavage of C-H bonds. industrialchemicals.gov.aunih.gov Given that TEHP-d51 contains 51 deuterium (B1214612) atoms, a significant secondary KIE would be expected if C-D bond vibrations are altered in the transition state of the rate-limiting step. For example, in a microbial oxidation reaction where a C-H bond on an ethylhexyl chain is attacked, substituting hydrogen with deuterium would lead to a slower reaction rate. This is because the heavier deuterium atom results in a lower zero-point vibrational energy, requiring more energy to break the C-D bond compared to the C-H bond. libretexts.org

Reaction TypeIsotope SubstitutionTypical KIE (kH/kD) ValueInterpretation
C-H Bond Cleavage (Primary)H vs. D2 - 8The C-H bond is broken in the rate-determining step. libretexts.org
sp³ to sp² Hybridization Change (α-Secondary)H vs. D~1.1 - 1.2C-H bond is adjacent to the reaction center; indicates a loosening of the structure in the transition state. wikipedia.org
sp² to sp³ Hybridization Change (α-Secondary)H vs. D~0.8 - 0.9C-H bond is adjacent to the reaction center; indicates a more sterically crowded transition state. wikipedia.org
Hyperconjugation (β-Secondary)H vs. D~1.15 - 1.3C-H bond is two bonds away from the reaction center; suggests stabilization of a developing positive charge or p-orbital. libretexts.org

Source Apportionment Methodologies

Source apportionment is a critical process for identifying and quantifying the contributions of various sources of pollutants to the environment. For OPEs, which are ubiquitous contaminants, understanding their origins is essential for developing effective management and control strategies. hep.com.cnresearchgate.netresearchgate.net Methodologies often involve statistical models like Positive Matrix Factorization (PMF) and Principal Component Analysis (PCA) applied to datasets of OPE concentrations in environmental samples. researchgate.netresearchgate.net

The reliability of these models is fundamentally dependent on the accuracy and precision of the OPE concentration data. This is the primary role of TEHP-d51 in source apportionment studies. As an isotopically labeled surrogate standard, a known quantity of TEHP-d51 is added to each environmental sample (e.g., water, sediment, air, or dust) at the beginning of the analytical procedure. acs.org Because TEHP-d51 is chemically identical to the native TEHP, it experiences the same potential losses during sample extraction, cleanup, and concentration. By measuring the final amount of TEHP-d51 and comparing it to the amount initially added, scientists can calculate a recovery percentage. This recovery factor is then used to correct the measured concentration of the native, non-labeled TEHP, providing a much more accurate value than would be possible otherwise. This correction accounts for matrix effects and procedural losses, ensuring high-quality data for robust source apportionment.

Distinguishing Anthropogenic and Natural Sources of Organophosphate Esters

Organophosphate esters are synthetic chemicals, meaning their presence in the environment is a direct result of human activity. ca.govnih.govnih.gov Therefore, the focus of source apportionment is not on distinguishing between natural and anthropogenic sources, but rather on differentiating among various anthropogenic pathways. Key sources include:

Wastewater treatment plant (WWTP) effluents nih.gov

Industrial discharges

Leaching from consumer products (e.g., furniture, electronics) into indoor dust nih.gov

Agricultural runoff (where certain OPEs might be used as pesticide additives)

Atmospheric deposition nih.gov

Researchers can distinguish these sources by analyzing the specific profile or "fingerprint" of OPE congeners in environmental samples. Different applications use different mixtures of OPEs. For example, the OPE profile in WWTP effluent may be dominated by water-soluble compounds, while the profile in indoor dust might be rich in OPEs used in electronics and furniture. hep.com.cnresearchgate.net

Hypothetical OPE Concentrations (ng/g) from Different Anthropogenic Sources
OPE CompoundSource A: WWTP EffluentSource B: Industrial DischargeSource C: Indoor Dust
TCEP1502550
TCPP20040120
TPhP3030080
TEHP15500250

Tracking Chemical Migration in Engineered and Natural Systems

TEHP-d51 is instrumental in studies that track the migration and transport of TEHP through both engineered environments, like wastewater treatment facilities, and natural systems, such as rivers, lakes, and oceans. acs.orghep.com.cnnih.gov The principle relies on accurate quantification at different points along a transport pathway.

For instance, to track the movement of TEHP from a river into a lake, researchers would collect water and sediment samples at various locations, from the upstream source down into the lake basin. hep.com.cn In a study of glacial melt, TEHP-d51 was used as a surrogate standard to accurately measure OPEs in cryoconite, streams, and lake water to understand their transport into a high Arctic lake. acs.org

The process is as follows:

A sample is collected from a specific location.

A precise amount of TEHP-d51 is spiked into the sample.

The sample undergoes extraction and analysis (e.g., using liquid chromatography-tandem mass spectrometry).

The recovery of TEHP-d51 is determined.

This recovery percentage is used to correct the measured concentration of native TEHP.

By repeating this process for samples from multiple locations, scientists can create a detailed map of the contaminant's concentration gradient. This allows them to understand how the chemical is diluted, where it accumulates (e.g., in sediment), and how it is transformed as it moves through the system. Without the correction provided by TEHP-d51, it would be impossible to know if a lower concentration measured downstream was due to dilution and degradation or simply poor recovery during the analytical procedure.

Example of TEHP-d51 Use in a River Migration Study
Sampling LocationMeasured Native TEHP (ng/L)TEHP-d51 Recovery (%)Corrected Native TEHP (ng/L)
Upstream (Near Discharge)8585%100
Midstream (5 km Down)5680%70
Downstream (10 km Down)3690%40
Lake Inlet1680%20

Methodological Innovations and Validation Protocols for Tris 2 Ethylhexyl Phosphate D51 Application

Development of High-Throughput Analytical Platforms

The demand for processing a large number of samples in environmental and biological monitoring has spurred the development of high-throughput analytical platforms. These systems combine advanced separation techniques with automated sample preparation to increase efficiency and reduce analysis time.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a cornerstone for the sensitive and selective analysis of organophosphate esters like TEHP, with TEHP-d51 used as an internal standard. nih.govsemanticscholar.org The use of sub-2 µm particle columns in UPLC systems allows for higher resolution, speed, and sensitivity compared to traditional HPLC.

One validated method for the analysis of TEHP in urine samples utilizes a Waters Acquity UPLC system coupled to a Waters Xevo TQD MS/MS. nih.govsemanticscholar.org The chromatographic separation is achieved on a C18 column, which is a common choice for retaining nonpolar to moderately polar compounds like TEHP. nih.govsemanticscholar.org The system operates in electrospray positive ionization mode (ESI+) for the detection of TEHP and its deuterated analogue. nih.govsemanticscholar.org Specific parameters from a published study illustrate the typical conditions for such an analysis. nih.govsemanticscholar.org

Table 1: UPLC-MS/MS Parameters for TEHP Analysis using TEHP-d51

Parameter Specification
UPLC System Waters Acquity
Mass Spectrometer Waters Xevo TQD MS/MS
Column Waters Acquity UPLC BEH C18 (1.7 µm x 2.1 mm x 50 mm)
Pre-column Waters Van Guard BEH C18 (1.7 µm x 2.1 mm x 5 mm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B Methanol (B129727)
Flow Rate 0.22 mL/min
Injection Volume 1.5 µL
Column Temperature 40°C
Ionization Mode Electrospray Positive (ESI+)
Source Temperature 150°C
Desolvation Temperature 350°C

Source: nih.govsemanticscholar.org

The gradient programming for the mobile phase is meticulously controlled to ensure optimal separation of the target analyte from matrix interferences. nih.govsemanticscholar.org For instance, a typical gradient might start with a low percentage of the organic mobile phase (methanol), which is then rapidly increased to elute the compound of interest, followed by a re-equilibration step. nih.govsemanticscholar.org

Automating the sample preparation process is crucial for achieving high-throughput analysis. Traditional methods like Soxhlet or sonication can be time-consuming and require large volumes of solvents. mdpi.com Innovations in this area focus on minimizing manual steps, reducing solvent consumption, and integrating extraction with analysis.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a high-throughput technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than traditional methods. mdpi.com A developed PLE method for organophosphate esters from particulate matter utilized a 1:1 mixture of hexane (B92381) and ethyl acetate at 100°C, demonstrating the potential to replace more hazardous solvents like methylene (B1212753) chloride. mdpi.com

Automated Solid-Phase Extraction (SPE): For liquid samples, such as urine, automated SPE systems are widely used. In a method for TEHP analysis, samples spiked with TEHP-d51 were processed using Oasis WAX SPE cartridges. nih.govsemanticscholar.org This process, which involves conditioning, loading, washing, and eluting, can be fully automated to handle many samples concurrently.

QuEChERS-based Automated Cleanup: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, initially developed for pesticide residue analysis, has been adapted for other compounds, including organophosphate esters in complex matrices like meat and fish. acs.org This approach can be coupled with an automated instrument top sample preparation (ITSP) system for the cleanup of extracts before injection into the UPLC-MS/MS or GC-MS/MS system. acs.org

Method Validation Parameters and Criteria

Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For methods employing TEHP-d51, validation involves assessing several key performance characteristics.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. In the analysis of TEHP using TEHP-d51 as an internal standard, a matrix-matched calibration curve is typically prepared to compensate for matrix effects. nih.govsemanticscholar.org A study on rat urine samples showed excellent linearity over a concentration range of 0.5 to 500 ng/mL, with a coefficient of correlation (r²) greater than 0.998. nih.govsemanticscholar.org This wide range allows for the quantification of TEHP from trace levels to higher concentrations in a single run.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. csic.es These values are crucial for determining the sensitivity of the analytical method. For the UPLC-MS/MS method for TEHP in urine, which used TEHP-d51 for internal standardization, the method detection limit (MDL) was determined to be 0.17 ng/mL, and the LOQ was 0.58 ng/mL. nih.govsemanticscholar.org

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery experiments. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD).

In a study validating a method for TEHP in urine using TEHP-d51, the recovery for TEHP was 77.3%. nih.govsemanticscholar.org For a broader range of organophosphate esters, methods have been developed with recoveries in the range of 81.7–107% and relative standard deviations of less than 12%. researchgate.net These values indicate that the methods are both accurate and precise for the quantification of these compounds.

Table 2: Method Validation Data for TEHP Analysis Using TEHP-d51

Parameter Value Matrix
Linearity (r²) >0.998 Rat Urine
Calibration Range 0.5 - 500 ng/mL Rat Urine
Method Detection Limit (MDL) 0.17 ng/mL Rat Urine
Limit of Quantification (LOQ) 0.58 ng/mL Rat Urine
Accuracy (Recovery) 77.3% Rat Urine

Source: nih.govsemanticscholar.org

Table 3: List of Compound Names

Abbreviation Full Compound Name
TEHP-d51 Tris(2-ethylhexyl) Phosphate-d51
TEHP Tris(2-ethylhexyl) Phosphate (B84403)
DEHPA Di(2-ethylhexyl) phosphoric acid
DEHPA-d34 Di(2-ethylhexyl) phosphoric acid-d34
UPLC-MS/MS Ultra-Performance Liquid Chromatography-tandem mass spectrometry
PLE Pressurized Liquid Extraction
ASE Accelerated Solvent Extraction
SPE Solid-Phase Extraction
QuEChERS Quick, Easy, Cheap, Effective, Rugged, and Safe
ITSP Instrument Top Sample Preparation
LOD Limit of Detection
LOQ Limit of Quantification
MDL Method Detection Limit

Matrix Effect Assessment and Compensation Strategies

The "matrix effect" is a significant challenge in analytical chemistry, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. longdom.org Accurate quantification of the native compound, Tris(2-ethylhexyl) phosphate (TEHP), relies heavily on the ability to assess and compensate for these matrix-induced alterations.

Isotopically labeled internal standards like TEHP-d51 are the preferred tool for compensating for matrix effects. longdom.orgchromatographyonline.com Because TEHP-d51 is chemically and physically almost identical to its non-labeled counterpart, it co-elutes during chromatographic separation and experiences similar matrix effects. nih.gov By adding a known concentration of TEHP-d51 to the sample prior to analysis, any signal suppression or enhancement affecting the native TEHP will also affect the deuterated standard to a similar degree. numberanalytics.com This allows for the accurate calculation of the native analyte's concentration based on the relative response of the analyte to the internal standard. doi.org This technique, known as isotope dilution, is highly effective in correcting for analyte losses during sample preparation and for variations in instrument response. longdom.orgdoi.org

Several approaches can be employed to evaluate the extent of the matrix effect. One common method is the post-extraction spike, where the response of an analyte in a standard solution is compared to its response when spiked into a blank matrix extract. nih.gov Any significant deviation between the two responses indicates the presence of a matrix effect. nih.gov

To further minimize matrix effects, analysts can optimize chromatographic conditions, adjust mass spectrometry parameters, or employ more extensive sample clean-up procedures. nih.gov However, the use of an isotopically labeled internal standard like TEHP-d51 remains the most robust strategy for compensation. longdom.orgchromatographyonline.com Studies have demonstrated the successful use of TEHP-d51 to correct for matrix effects and recovery in the analysis of various environmental samples, including water and urine. nih.govresearchgate.net

Table 1: Research Findings on Matrix Effect Compensation using TEHP-d51

Study FocusMatrixKey FindingReference
Analysis of TEHP and its metabolite DEHPARat UrineAn extracted calibration curve in a surrogate blank matrix was used to minimize the matrix effect. The recovery for TEHP was 77.3%. nih.govsemanticscholar.org nih.govsemanticscholar.org
Analysis of organophosphate esters in glacial meltwaterWaterTEHP-d51 was used as a surrogate standard to correct for recovery and matrix effects by quantifying analytes based on the relative response to the isotopically labeled standard. researchgate.net researchgate.net
Discovery of organothiophosphate esters in river waterRiver WaterD51-TEHP was used as an internal standard to quantify TEHP, TBOEP, and BPADP, compensating for variations in instrumental response. doi.org doi.org

Quality Assurance and Quality Control (QA/QC) Procedures

Robust QA/QC procedures are essential to ensure the validity and defensibility of analytical data. hanford.gov When using TEHP-d51 as an internal standard, several QA/QC measures are critical.

Procedural Blank Monitoring

A procedural blank is analyzed with each batch of samples. ca.gov If TEHP is detected in the procedural blank, it indicates a contamination issue that must be addressed. The source of contamination needs to be identified and eliminated. For results to be considered reliable, the concentration of the target analyte in the procedural blank should be below a predetermined level, often the method detection limit (MDL) or a fraction of the reporting limit. nih.govuq.edu.au For instance, some studies consider blanks to be acceptable if they are below half of the instrument detection limit. nih.gov

Spike Recovery Assessments

Spike recovery assessments are performed to evaluate the accuracy of an analytical method. This involves adding a known amount of the native analyte (TEHP in this case) to a real sample matrix (a pre-extraction spike) or a blank matrix (a laboratory control sample or LCS). The sample is then processed and analyzed, and the percentage of the spiked analyte that is recovered is calculated.

The recovery of the isotopically labeled internal standard, TEHP-d51, is also monitored in every sample. Acceptable recovery ranges for both the native analyte and the internal standard are established during method validation. For example, a study on the analysis of OPFRs in house dust and consumer products reported recoveries for various OPFRs, with the use of deuterated internal standards to correct for analytical variability. nih.gov Another study on OPFRs in various matrices reported recoveries ranging from 73.4% to 113%. nih.gov Deviations from the expected recovery can indicate issues with the sample preparation or analytical process.

Table 2: Example of Spike Recovery Data for Organophosphate Flame Retardants

CompoundSpiked LevelMean Recovery (%)Acceptance Criteria (%)
Tris(2-chloroethyl) phosphate (TCEP)Low, Medium, High94.2 - 11370 - 130
Tris(1,3-dichloro-2-propyl)phosphate (TDCIPP)Low, Medium, High77.1 - 10970 - 130
Tris(2-butoxyethyl) phosphate (TBOEP)Low, Medium, High73.4 - 11370 - 130

This table is illustrative and based on typical recovery ranges found in the literature. Specific values can vary depending on the matrix and analytical method. nih.gov

Certified Reference Material Utilization

Certified Reference Materials (CRMs) are materials with a known and certified concentration of the analyte of interest. bcp-instruments.com They are produced by national metrology institutes or accredited producers and are accompanied by a certificate of analysis. bcp-instruments.com The analysis of CRMs is a powerful tool for assessing the accuracy and traceability of an analytical method.

For the analysis of OPFRs, a relevant CRM, such as a certified house dust or sediment sample, is analyzed alongside the unknown samples. The measured concentration of TEHP in the CRM is then compared to its certified value. Agreement between the measured and certified values provides a high level of confidence in the accuracy of the data generated for the unknown samples. For example, the National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 2585, which is an organic contaminants in house dust standard that has been used in studies to validate methods for OPFR analysis. ca.govnih.gov Although OPE values are not certified in SRM 2585, reported values in the literature serve as a valuable point of comparison. acs.org

By systematically implementing these methodological innovations and rigorous QA/QC protocols, analytical laboratories can ensure the high quality, accuracy, and reliability of data when utilizing this compound for the quantification of its native counterpart in various complex matrices.

Interlaboratory Harmonization and Quality Control Frameworks in Deuterated Standard Utilization

Standardization of Analytical Protocols

The foundation of interlaboratory harmonization lies in the standardization of analytical protocols. For the analysis of TEHP using Tris(2-ethylhexyl) phosphate-d51 as an internal standard, this involves a meticulous approach to sample preparation, instrumental analysis, and data processing. The primary analytical techniques employed are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). calstate.edunih.gov

Standardized protocols often recommend specific extraction techniques, such as solid-phase extraction (SPE) or sonication, to isolate the analyte of interest from the sample matrix. nih.govrsc.org The choice of extraction solvent and subsequent cleanup steps are also critical to minimize interferences. For instance, a common procedure for analyzing OPFRs in consumer products involves cryomilling the sample, followed by solvent extraction and cleanup before instrumental analysis. nih.gov

The use of a deuterated internal standard like this compound is a key component of these standardized methods. osti.govepa.gov This standard, which has all 51 hydrogen atoms in the ethylhexyl chains replaced with deuterium (B1214612), is chemically almost identical to the native TEHP. epa.gov This similarity ensures that it behaves in a comparable manner during extraction, cleanup, and ionization in the mass spectrometer, thus effectively compensating for any analyte loss or matrix-induced signal suppression or enhancement. chromforum.org

Standard operating procedures (SOPs) for these methods will typically specify the following:

Sample preparation: Detailed steps for extraction, cleanup, and concentration.

Internal standard spiking: The precise concentration and timing of the addition of this compound.

Instrumental parameters: Specifics of the GC or LC column, temperature gradients, flow rates, and mass spectrometer settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring).

Calibration: The range and preparation of calibration standards containing both the native analyte and the deuterated internal standard.

By adhering to such standardized protocols, laboratories can significantly reduce the variability in their results, paving the way for more meaningful comparisons of data.

Interlaboratory Comparison Studies and Proficiency Testing

To assess and improve the quality and comparability of data from different laboratories, interlaboratory comparison studies (ICS) and proficiency testing (PT) schemes are indispensable. geoscienceworld.orgakjournals.com These programs involve a central organizer distributing identical or very similar samples to a number of participating laboratories. The laboratories then analyze the samples using their own methods or a prescribed standard method and report their results back to the organizer.

For OPFRs, several such studies have been conducted, often including TEHP. geoscienceworld.orgprinceton.edu In a typical proficiency test for OPFRs in a polymer matrix, for example, participating laboratories would receive a sample with a known, albeit undisclosed to them, concentration of TEHP. They would then use their analytical method, which would ideally employ this compound as an internal standard, to quantify the TEHP.

The results from all participating laboratories are then statistically analyzed. Key performance indicators include:

Z-scores: A measure of how far a laboratory's result is from the consensus value, which is typically the median of all reported results. A Z-score between -2 and 2 is generally considered satisfactory.

Coefficient of Variation (CV): This indicates the level of agreement between the laboratories. A lower CV suggests better harmonization.

Best Practices for Data Reporting and Interpretation

The final, and equally critical, component of interlaboratory harmonization is the adoption of best practices for data reporting and interpretation. When using deuterated internal standards like this compound, specific information must be included in analytical reports to ensure transparency and allow for proper data evaluation.

Key elements of data reporting should include:

Method details: A clear description of the analytical method used, including sample preparation, instrumentation, and the specific deuterated standard employed.

Calibration data: Information on the calibration curve, including the range of concentrations, the linearity (e.g., R² value), and the weighting factor used, if any.

Quality control results: This includes the results of method blanks, laboratory control samples, and matrix spikes, as well as the recovery of the deuterated internal standard. The acceptance criteria for these QC samples should also be stated. ca.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The method for determining the LOD and LOQ should be described, and the values for each analyte reported.

Uncertainty of measurement: An estimation of the measurement uncertainty provides a quantitative indication of the quality of the result.

Interpretation of data generated using this compound requires careful consideration of several factors:

Internal standard recovery: The recovery of the deuterated standard should fall within a predefined acceptance range. A low or highly variable recovery may indicate a problem with the extraction or analytical process.

Isotopic purity of the standard: The isotopic purity of the this compound standard is crucial, as any unlabeled TEHP present as an impurity could lead to an overestimation of the analyte concentration. chromatographyonline.com

Matrix effects: While the deuterated standard is designed to compensate for matrix effects, it is important to assess whether this compensation is effective across the full range of sample types being analyzed. nih.gov

By consistently applying these best practices for data reporting and interpretation, laboratories can enhance the credibility and comparability of their findings, ultimately contributing to a more accurate understanding of the environmental and human health impacts of OPFRs like TEHP. The use of high-purity deuterated standards such as this compound, coupled with rigorous quality control and transparent reporting, forms the bedrock of reliable and harmonized analytical data in this important field of study.

Emerging Research Trajectories and Future Prospects for Tris 2 Ethylhexyl Phosphate D51 in Scientific Inquiry

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The use of TEHP-d51 as an internal standard is foundational for ensuring the accuracy of measurements in complex biological and environmental samples, a critical aspect of multi-omics studies. nih.gov The future of TEHP-d51, however, lies in its more direct application within these fields to trace metabolic pathways and understand toxicological impacts at a molecular level.

Recent metabolomics studies on the effects of TEHP on organisms like Escherichia coli have revealed significant perturbations in carbohydrate, nucleotide, lipid, and amino acid metabolism. nih.gov These studies, which investigate the global changes in small-molecule metabolites following exposure, rely on precise quantification to identify affected pathways. The use of TEHP-d51 as an internal standard in such analyses is crucial for correcting matrix effects and instrumental variability, thereby ensuring the reliability of the identified metabolic disruptions. nih.gov

Looking ahead, the direct use of TEHP-d51 as a tracer in metabolomics and proteomics studies presents a promising frontier. By introducing TEHP-d51 into a biological system, researchers can accurately track its uptake, distribution, metabolism, and excretion. This is because the deuterium (B1214612) labeling allows for clear differentiation from the naturally occurring, non-deuterated TEHP, enabling precise tracking of its metabolic fate. One vendor of TEHP-d51 notes its utility as a biochemical for proteomics research. scbt.com Integrated multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, are already being employed to investigate the toxicity of other organophosphate esters. acs.orgacs.org These studies often utilize deuterated internal standards for quantification. acs.org The logical progression is the use of TEHP-d51 not just for quantification, but as a metabolic probe to elucidate the specific enzymatic pathways involved in its biotransformation and to identify the proteins and metabolites that interact with it and its metabolites.

A recent study on the toxicity of TEHP and its metabolite, di(2-ethylhexyl) phosphoric acid (DEHPA), in rats utilized TEHP-d51 and its corresponding deuterated metabolite as internal standards to quantify their levels in urine, highlighting the importance of these standards in toxicological assessments. semanticscholar.orgnih.gov

Table 1: Application of Deuterated Standards in Organophosphate Ester Research

Research AreaRole of Deuterated Standard (e.g., TEHP-d51)Research Example
Metabolomics Accurate quantification of parent compound and metabolites; tracer for metabolic pathways.Investigating metabolic perturbations in E. coli exposed to TEHP. nih.gov
Proteomics Internal standard for quantifying protein expression changes; potential for identifying protein-adducts.Listed as a biochemical for proteomics research. scbt.com
Toxicology Precise measurement of exposure biomarkers in biological matrices (e.g., urine, blood).Quantification of TEHP and DEHPA in rat urine to assess toxicity. semanticscholar.orgnih.gov
Multi-Omics Ensuring data reliability across different "omics" platforms for integrated analysis of toxicity pathways.Integrated multi-omics studies on other organophosphate esters using deuterated standards. acs.orgacs.org

This table is interactive. Click on the headers to sort.

Advanced Computational Modeling for Isotopic Behavior

Computational modeling is becoming an indispensable tool for predicting the environmental fate, transport, and biological activity of chemical compounds. For deuterated compounds like TEHP-d51, advanced computational models are being developed to understand and predict their unique isotopic behavior.

The primary difference between TEHP and TEHP-d51 is the mass of deuterium versus hydrogen. This mass difference can lead to the kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium (C-D) bond are slower than those involving a carbon-hydrogen (C-H) bond. Computational models can simulate these effects, providing insights into how deuteration might alter the metabolic rate and toxicokinetics of TEHP.

Software suites like EPI Suite™ can be used to estimate properties such as biodegradation half-lives and bioaccumulation potential through Quantitative Structure-Activity Relationship (QSAR) models. However, these models may require refinement to accurately account for the effects of deuteration. Molecular dynamics simulations offer a more granular approach, capable of modeling the interactions of TEHP-d51 with biological macromolecules, such as enzymes, and with environmental matrices like soil organic matter. These simulations can help predict how the subtle changes in bond length and vibrational frequencies due to deuteration affect binding affinities and reaction rates.

Furthermore, computational tools are extensively used in the analysis of data from hydrogen-deuterium exchange mass spectrometry (HDX-MS), a technique used to study protein dynamics. researchgate.netacs.org While not a direct application of TEHP-d51, the computational frameworks developed for HDX-MS are relevant for understanding and modeling the behavior of deuterated molecules in biological systems. These tools can process large datasets and help interpret the complex isotopic patterns that arise from deuterium labeling. researchgate.net

The future in this area points towards the development of hybrid quantum-classical computational approaches. These methods combine the accuracy of quantum mechanics for describing the reaction center with the efficiency of classical mechanics for the surrounding environment, offering a powerful tool to model the isotopic behavior of TEHP-d51 with high fidelity.

Novel Applications in Materials Science Research Methodologies

The non-deuterated form of TEHP is widely used as a plasticizer and flame retardant in a variety of materials, including polyvinyl chloride (PVC) and synthetic rubbers. atamanchemicals.comca.gov An emerging area of research for TEHP-d51 is its use as a tracer to study the lifecycle and environmental impact of these materials.

Deuterated polymers, in general, have found significant applications in materials science. resolvemass.ca They are particularly valuable in neutron scattering techniques, where the difference in neutron scattering cross-sections between hydrogen and deuterium provides a powerful contrast to probe the structure and dynamics of polymer chains. While TEHP-d51 is not a polymer itself, its use as an additive in polymeric materials opens up similar analytical possibilities.

A key concern with plasticizers and flame retardants is their potential to leach from products into the environment. By incorporating TEHP-d51 into a material during its manufacture, researchers can develop highly sensitive and specific methods to study this leaching process. Using techniques like mass spectrometry, they can track the migration of TEHP-d51 from the material into its surroundings (e.g., water, air, or simulated biological fluids) over time and under various conditions. This provides invaluable data for assessing human exposure and the environmental fate of these additives.

Moreover, deuteration can enhance the thermal stability of compounds. resolvemass.ca Future research could explore whether the incorporation of TEHP-d51, or other deuterated additives, could improve the performance and longevity of materials. The unique spectroscopic signature of deuterated compounds also makes them useful in quality control and for authenticating materials. resolvemass.ca

Table 2: Potential Applications of TEHP-d51 in Materials Science

Application AreaMethodologyResearch Goal
Leaching Studies Incorporate TEHP-d51 into a material and analyze environmental samples over time using mass spectrometry.Quantify the rate of plasticizer/flame retardant migration from consumer products.
Material Degradation Use TEHP-d51 as a tracer to monitor the chemical breakdown of the additive within the material under environmental stressors.Understand the long-term stability of the material and the formation of degradation products.
Advanced Material Characterization Potentially use in conjunction with neutron scattering techniques to probe the distribution and dynamics of the additive within the polymer matrix.Elucidate the molecular-level interactions between the additive and the polymer.

This table is interactive. Click on the headers to sort.

Development of Portable and On-Site Analytical Systems Utilizing Deuterated Standards

A significant trend in analytical chemistry is the development of portable and on-site analytical systems for rapid environmental monitoring and point-of-care diagnostics. The use of deuterated internal standards like TEHP-d51 is integral to ensuring the accuracy and reliability of these next-generation devices.

Currently, the gold standard for quantifying TEHP and other organophosphate esters involves laboratory-based techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), where TEHP-d51 is used as an internal standard to correct for matrix effects and variations in instrument response. semanticscholar.orgchromatographyonline.comresearchgate.net These methods offer high sensitivity and selectivity but are not suitable for rapid, on-site analysis.

The development of portable mass spectrometers and miniaturized sample preparation technologies is paving the way for real-time environmental monitoring. For instance, these systems could be deployed to rapidly screen for organophosphate ester contamination in water bodies or to assess workplace exposure to these chemicals in real-time. rsc.org In such applications, the inclusion of deuterated internal standards like TEHP-d51 in the analytical workflow is crucial. Because on-site analyses often deal with complex and variable matrices, a stable, isotopically labeled internal standard is essential to compensate for potential interferences and ensure the quantitative accuracy of the results. tcichemicals.com

Future research will likely focus on integrating automated sample preparation with portable MS systems, where a known amount of TEHP-d51 is automatically spiked into a sample prior to analysis. This would enable non-specialist users to perform high-quality quantitative analysis outside of a traditional laboratory setting. The development of certified reference materials containing TEHP-d51 will also be important for the validation and quality control of these new portable analytical systems.

The continued use and development of TEHP-d51 and other deuterated standards will be a key enabler for the transition of high-precision analytical chemistry from the laboratory to the field, leading to faster response times for environmental incidents and more comprehensive exposure assessments.

Q & A

Basic: How is Tris(2-ethylhexyl) Phosphate-d51 characterized in environmental samples?

This compound (TEHP-d51) is primarily used as a deuterated internal standard for quantifying its non-deuterated analog in environmental matrices. Its characterization involves:

  • Mass spectrometry (MS) : Isotopic labeling (deuterium) allows clear differentiation from non-deuterated analogs via distinct mass-to-charge (m/z) ratios .
  • Chromatographic separation : Coupled with GC or LC to resolve TEHP-d51 from co-eluting contaminants .
  • Spectral libraries : Databases like NIST provide reference spectra for structural validation .
    Methodological Tip : Spike samples with TEHP-d51 before extraction to correct for matrix effects and instrument variability .

Basic: What analytical techniques are recommended for quantifying TEHP-d51 and its analogs?

Key methodologies include:

  • GC-MS/MS : Provides high sensitivity for trace analysis in sediment/water samples. TEHP-d51’s deuterium substitution minimizes isotopic interference during fragmentation .
  • LC-HRMS : Useful for polar metabolites or degraded products, with TEHP-d51 serving as a recovery standard .
  • Performance Check Standards (PCS) : Validate instrument stability using PCS mixtures containing TEHP-d51, as demonstrated in Osaka Bay sediment core studies .

Advanced: How can matrix effects be mitigated during TEHP-d51 quantification in complex environmental samples?

Matrix effects arise from co-extracted lipids or humic acids. Solutions include:

  • Cleanup steps : Use silica gel columns or gel permeation chromatography (GPC) to remove interferents .
  • Surrogate standards : Deuterated analogs like 4-Nonylphenol-d4 or Benzophenone-d10 normalize recovery rates .
  • Matrix-matched calibration : Prepare standards in blank matrix extracts to mimic sample conditions .
    Note : Optimize extraction solvents (e.g., dichloromethane) for balanced recovery and purity .

Advanced: How to resolve discrepancies in recovery rates across different analytical batches?

Discrepancies may stem from solvent polarity shifts or column degradation. Address via:

  • Internal standard tracking : Monitor TEHP-d51’s response ratio to detect instrument drift .
  • Batch-specific calibration : Recalibrate for each batch using freshly prepared PCS mixtures .
  • Cross-validation : Compare results across GC-MS, LC-MS, and isotope dilution methods to identify systematic errors .

Basic: What safety protocols apply when handling TEHP-d51 in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation; TEHP-d51’s low volatility reduces but does not eliminate airborne exposure risks .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal contact .
  • Waste disposal : Follow hazardous waste guidelines for organophosphate esters .

Advanced: What role does TEHP-d51 play in sediment core chronostratigraphy?

In Osaka Bay studies, TEHP-d51 was part of a multi-compartment PCS to assess sedimentation rates and historical contamination trends. Its stability under varying pH and temperature conditions ensures reliable age-depth modeling .
Experimental Design Tip : Pair TEHP-d51 with other isotope-labeled standards (e.g., 4,4'-DDT-13C12) to track multiple contaminants in the same run .

Advanced: How to validate TEHP-d51’s purity and isotopic enrichment in synthesized batches?

  • NMR spectroscopy : Confirm deuterium incorporation at the 2-ethylhexyl moiety .
  • High-resolution MS : Verify isotopic purity (>98% D-enrichment) by analyzing the isotopic cluster .
  • Batch-to-batch consistency : Compare retention times and MS/MS spectra against certified reference materials .

Basic: Which databases provide reliable physicochemical data for TEHP-d51?

  • NIST Chemistry WebBook : Contains validated data on solubility, density, and spectral profiles .
  • PubChem : Offers structural identifiers (InChIKey, CAS) and regulatory information .
  • IPCS INCHEM : Lists toxicity profiles and environmental fate data .

Advanced: What computational tools predict TEHP-d51’s environmental behavior?

  • EPI Suite™ : Estimates biodegradation half-lives and bioaccumulation potential using QSAR models .
  • Molecular dynamics simulations : Model interactions with soil organic matter to predict adsorption kinetics .
    Limitation : These tools require experimental validation due to TEHP-d51’s unique deuterium effects .

Advanced: How to address conflicting toxicity data for TEHP-d51 in ecotoxicological studies?

Contradictions often arise from species-specific metabolism or exposure durations. Mitigate by:

  • Unified test protocols : Follow OECD guidelines for consistent endpoint measurements .
  • Metabolite profiling : Use LC-HRMS to identify toxic degradation products (e.g., diesters) .
  • Cross-species comparisons : Contrast results across model organisms (e.g., Daphnia vs. zebrafish) .

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